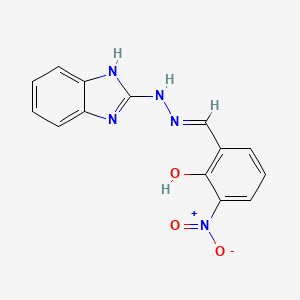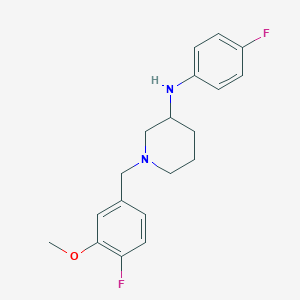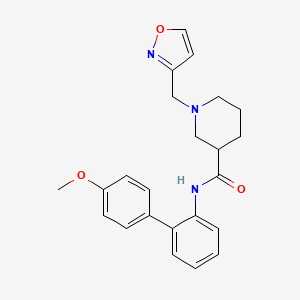![molecular formula C16H16N2O2 B6011300 2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B6011300.png)
2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide, also known as MMB, is a synthetic compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential use in the field of medicinal chemistry due to its unique chemical properties and biological activities.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide is not fully understood, but it is thought to involve the inhibition of PARP. PARP inhibitors prevent the repair of DNA damage, leading to the accumulation of DNA damage and ultimately cell death. Additionally, 2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This may contribute to its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects
2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide inhibits the growth of various cancer cell lines, including breast, prostate, and ovarian cancer cells. It has also been shown to reduce the production of inflammatory mediators and alleviate pain in animal models. Moreover, 2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide in lab experiments is its potent inhibitory activity against PARP and COX-2. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation is that 2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide has relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide. One area of interest is its potential use in combination with other anticancer agents, as PARP inhibitors have been shown to enhance the efficacy of chemotherapy and radiation therapy. Moreover, further studies are needed to elucidate the exact mechanism of action of 2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide and its potential use in the treatment of other diseases, such as inflammation and pain. Additionally, the development of more potent and selective PARP inhibitors, including 2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide derivatives, is an area of active research in medicinal chemistry.
Métodos De Síntesis
The synthesis of 2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide involves the reaction of 2-amino-N-methylbenzamide with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst. The resulting product is then treated with acetic anhydride to form 2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide. The overall yield of this synthesis method is around 50%.
Aplicaciones Científicas De Investigación
2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide has been studied extensively for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to have anticancer, anti-inflammatory, and analgesic properties. Moreover, 2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide has been found to be a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways. PARP inhibitors have been shown to have potential in the treatment of cancer, as they selectively kill cancer cells that have defects in DNA repair pathways.
Propiedades
IUPAC Name |
2-methyl-N-[2-(methylcarbamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-7-3-4-8-12(11)16(20)18-14-10-6-5-9-13(14)15(19)17-2/h3-10H,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJAURPUDCDFKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1-cyclopentyl-6-oxo-3-piperidinyl)carbonyl]-1-(3,5-dimethylphenyl)-2-piperazinone](/img/structure/B6011232.png)

![3-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B6011243.png)



![7-methyl-3-[2-(3-phenylpiperidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6011277.png)
![2-(5-fluoro-2-nitrophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B6011278.png)
![2-benzyl-5-[(4-cyclohexyl-1-piperazinyl)carbonyl]-1,3-benzoxazole](/img/structure/B6011279.png)
![N-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B6011287.png)
![5-{1-[(4-methoxyphenyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6011294.png)
![5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone](/img/structure/B6011299.png)
